4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic name, 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione , reflects its intricate molecular framework. The parent structure, 1,4-benzoxazepine-3,5-dione , consists of a fused bicyclic system: a benzene ring connected to a seven-membered oxazepine ring containing oxygen at position 1 and nitrogen at position 4. The oxazepine core is further functionalized with two ketone groups at positions 3 and 5, forming the dione moiety.
The substituent at position 4, 2-(4-fluorophenyl)-2-oxoethyl , introduces a fluorinated aromatic group linked via an acetylated ethylene bridge. This side chain contributes to the compound’s stereoelectronic properties, with the fluorine atom inducing electron-withdrawing effects and modulating ring aromaticity.
Table 1: Key structural components and their positions
| Component | Position | Role |
|---|---|---|
| Benzene ring | Fused | Aromatic core |
| Oxazepine ring | 1,4 | Heterocyclic backbone |
| 3,5-dione | 3,5 | Electron-deficient carbonyls |
| 4-Fluorophenyl group | Side chain | Electron modulation |
Properties
Molecular Formula |
C17H12FNO4 |
|---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C17H12FNO4/c18-12-7-5-11(6-8-12)14(20)9-19-16(21)10-23-15-4-2-1-3-13(15)17(19)22/h1-8H,9-10H2 |
InChI Key |
BLGHICIOIPHMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Cyclization
A widely reported strategy involves sequential condensation and cyclization reactions. Starting with substituted anthranilic acid derivatives, the benzoxazepine ring is formed via nucleophilic acyl substitution. For example, 1,2-benzothiazine intermediates are condensed with 4-fluorophenylacetone in the presence of a base such as triethylamine (TEA) to form the oxoethyl side chain . The final cyclization is achieved using oxalyl chloride or thionyl chloride under anhydrous conditions, yielding the dione moiety .
Key steps include:
-
Formation of the oxazepine precursor : Reaction of 2-aminobenzamide with 4-fluorophenylacetyl chloride generates an intermediate amide.
-
Cyclization : Intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon forms the seven-membered benzoxazepine ring .
Typical conditions :
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
Gabriel-Colman Rearrangement
The Gabriel-Colman rearrangement is employed to convert 1,2-thiazole derivatives into 1,4-benzoxazepine-3,5-diones. Starting with saccharin derivatives, bromoacetophenones substituted with a 4-fluorophenyl group undergo condensation followed by rearrangement in the presence of sodium ethoxide . This method avoids harsh acidic conditions and improves regioselectivity.
Example protocol :
-
React saccharin with 4-fluorophenylbromoacetophenone in dimethylformamide (DMF) to form a thiazole intermediate.
-
Rearrangement using sodium ethoxide in ethanol at reflux yields the benzoxazepine core .
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates and improves yields. A one-pot synthesis involves reacting 2-aminobenzamide with 4-fluorophenylglyoxal under microwave conditions (150°C, 300 W) . The reaction completes in 20 minutes, compared to 12–24 hours under conventional heating.
Key data :
This method reduces side products such as N-alkylated byproducts, which are common in traditional thermal approaches .
Solid-Phase Synthesis Using Silica Support
Silica gel acts as a solid support to facilitate the synthesis of intermediates. For instance, 4-fluorophenylacetohydrazide is immobilized on silica, followed by cyclization with phthalic anhydride . The solid-phase method simplifies purification and enhances reaction efficiency.
Procedure :
-
Immobilize 4-fluorophenylacetohydrazide on activated silica.
-
React with phthalic anhydride in refluxing toluene.
-
Cleave the product from silica using trifluoroacetic acid (TFA) .
Yield : 60–65% with >95% purity .
Ionic Liquid-Mediated Cyclization
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as green solvents for cyclization. A two-step process involves:
-
Acylation : 2-Aminobenzamide reacts with 4-fluorophenylacetyl chloride in [BMIM][BF₄].
-
Cyclodehydration : Using p-toluenesulfonic acid (PTSA) as a catalyst at 80°C .
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Condensation | 55–72 | 85–90 | Well-established | Low regioselectivity |
| Gabriel-Colman | 70–75 | >90 | High purity | Requires specialized intermediates |
| Microwave | 68 | 88 | Rapid synthesis | Limited scalability |
| Solid-Phase | 60–65 | >95 | Easy purification | High cost of silica support |
| Ionic Liquid | 63–67 | 87–92 | Environmentally friendly | Solvent recovery challenges |
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at the benzoxazepine N-1 and C-4 positions can lead to isomer formation. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses unwanted pathways .
-
Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) effectively separates the target compound from byproducts .
-
Scale-up : Continuous flow reactors improve yields (up to 78%) by maintaining precise temperature control during cyclization .
Chemical Reactions Analysis
4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The benzoxazepine core structure is known for its diverse biological activities, making this compound a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds with benzoxazepine structures can inhibit cancer cell proliferation. A study demonstrated that derivatives of benzoxazepines exhibit selective cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents .
Neuroprotective Effects
The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems or inhibition of oxidative stress pathways .
Anti-inflammatory Properties
Preliminary studies have shown that 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .
Pharmaceutical Applications
The unique structural features of this compound allow for its use as a lead compound in drug development.
Drug Design and Development
The compound serves as a scaffold for synthesizing new pharmaceutical agents targeting specific diseases. Its derivatives are being explored for enhanced efficacy and reduced side effects .
Screening Libraries
It is included in various screening libraries aimed at identifying allosteric modulators and kinase inhibitors, which are crucial in developing targeted therapies for cancer and other diseases .
Materials Science Applications
The properties of this compound extend to materials science.
Polymer Chemistry
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for electronic and structural applications .
Nanotechnology
Due to its unique chemical properties, the compound is being explored for use in nanostructured materials that could be utilized in drug delivery systems or as contrast agents in medical imaging .
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of the benzoxazepine structure exhibited significant cytotoxic effects on breast cancer cells with IC50 values indicating strong potency . -
Case Study 2: Neuroprotection
In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The following table summarizes key structural analogs and their properties:
2.1 Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. In contrast, 3-ethoxyphenyl (CAS 903204-13-7) introduces an electron-donating ethoxy group, which may increase solubility but reduce electrophilicity . The 3-chloro-4-methoxyphenyl substituent (CAS 901664-95-7) combines a chloro (electron-withdrawing) and methoxy (electron-donating) group, creating a polarized aromatic system that could affect reactivity or crystallinity .
Steric and Lipophilic Effects :
- The 2-isopropyl group in CAS 903204-13-7 adds steric bulk, which may hinder molecular packing (lowering melting points) or reduce membrane permeability compared to the target compound’s simpler substituent .
- The thiazol and coumarin moieties in compound 3d significantly increase molecular weight (788.3 g/mol) and complexity, suggesting divergent applications (e.g., fluorescence-based assays) compared to the benzoxazepine-dione core .
Spectral Trends :
- The ¹H-NMR signal at δ 12.68 (s, 1H) in compound 3d likely corresponds to an acidic proton, such as a hydroxyl or amide NH, absent in the target compound due to structural differences .
- The Smiles string of CAS 903204-13-7 highlights a branched ethoxy chain and isopropyl group, which would produce distinct splitting patterns in NMR compared to the target’s linear fluorophenyl substituent .
Biological Activity
The compound 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (commonly referred to as D391-0003) is a member of the benzoxazepine family, known for its diverse biological activities. This review focuses on its molecular characteristics, synthesis, and biological activities, particularly its anticancer and anti-inflammatory properties.
Molecular Characteristics
- Molecular Formula : C17H12FNO4
- Molecular Weight : 313.28 g/mol
- LogP : 1.5193
- Polar Surface Area : 51.43 Ų
- Hydrogen Bond Acceptors : 7
The structure of the compound features a benzoxazepine core with a fluorophenyl substituent, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the benzoxazepine core.
- Introduction of the 4-fluorophenyl and 2-oxoethyl groups.
- Utilization of chlorinating and oxidizing agents under controlled conditions.
Anticancer Activity
Recent studies have shown that derivatives of benzoxazepine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays revealed that D391-0003 demonstrates cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) values indicate effective inhibition of cell proliferation in several solid tumor lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Release : Studies indicated that D391-0003 can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
While primarily noted for its anticancer properties, some derivatives have shown limited antimicrobial activity against specific bacterial strains. However, the overall efficacy in this area remains less pronounced compared to its anticancer effects .
The mechanism through which D391-0003 exerts its biological effects involves:
- DNA Interaction : Molecular docking studies suggest that it may bind to DNA topoisomerases, disrupting DNA replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and tumor growth.
Case Studies
- Study on Cytotoxicity : A recent publication highlighted the comparative study of D391-0003 with other benzoxazepine derivatives, demonstrating superior cytotoxic effects against resistant cancer cell lines .
- Inflammatory Response Assessment : Another study assessed the impact on cytokine levels in treated vs. untreated cells, showing a significant reduction in IL-6 levels upon treatment with D391-0003 .
Q & A
Q. What synthetic methodologies are most effective for preparing 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione, and how can diastereoselectivity be controlled?
The compound can be synthesized via a diastereoselective domino Knoevenagel–1,5-hydride shift cyclization reaction starting from 4-aryl-2-phenyl-1,4-benzoxazepine derivatives. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the desired diastereomer. For example, demonstrates the use of this domino reaction to synthesize neuroprotective benzoxazepines with high regio- and diastereoselectivity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as shown in studies of structurally analogous benzoxazepines (e.g., ). Complementary methods include high-resolution NMR (e.g., , , ) to verify substituent positions and LC-MS for purity assessment. highlights the use of fluorophenyl-containing analogs for validating spectroscopic data .
Q. What preliminary pharmacological assays are recommended to evaluate its neuroprotective potential?
Q. How should researchers handle safety and storage protocols for this compound during synthesis?
Follow guidelines for handling reactive intermediates and fluorinated compounds: use inert atmospheres (N/Ar), moisture-free conditions, and corrosion-resistant containers. and emphasize avoiding exposure to heat, static discharge, and oxidizers, and recommend PPE (gloves, goggles, respirators) during synthesis .
Advanced Research Questions
Q. What strategies can resolve contradictions in pharmacological data between in vitro and in vivo models?
Discrepancies may arise from bioavailability, metabolic stability, or species-specific differences. Address these by:
Q. How can computational modeling guide the optimization of this compound’s binding affinity for 5-HT1A_{1A}1A or other CNS targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with serotonin receptors. Focus on the fluorophenyl and benzoxazepine-dione moieties, which are critical for binding (). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What scalable synthesis routes exist for producing gram-scale quantities without compromising stereochemical purity?
highlights Genentech’s scalable synthesis of benzoxazepine-based APIs (e.g., Taselisib), emphasizing flow chemistry and catalytic asymmetric methods. For this compound, consider telescoping the domino reaction with continuous purification (e.g., simulated moving bed chromatography) .
Q. How do structural modifications (e.g., substituting the fluorophenyl group) impact metabolic stability?
Perform comparative studies using microsomal stability assays (human/rat liver microsomes). Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents and monitor phase I/II metabolism via LC-HRMS. ’s work on oxazolidine-dione derivatives provides a methodological framework .
Q. What in vivo models are most appropriate for studying its neuroprotective efficacy and toxicity profile?
Use transgenic Alzheimer’s models (e.g., APP/PS1 mice) for efficacy, coupled with open-field tests and histopathological analysis. For toxicity, conduct repeated-dose studies in rodents (28-day OECD 407 guidelines) and assess hepatorenal function. and provide precedents for translational neuroprotection studies .
Q. How can researchers address batch-to-batch variability in biological activity due to residual solvents or byproducts?
Implement stringent QC protocols:
- GC-MS for solvent residue analysis (e.g., DMF, THF).
- HPLC-PDA to quantify byproducts (e.g., uncyclized intermediates).
- Biological activity normalization using internal standards. ’s emphasis on analytical rigor supports this approach .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Domino Reaction (Adapted from )
| Parameter | Optimal Condition | Impact on Selectivity |
|---|---|---|
| Solvent | Toluene | Higher diastereoselectivity |
| Temperature | 80°C | Favors cyclization over side reactions |
| Catalyst | p-TsOH (10 mol%) | Accelerates hydride shift |
Q. Table 2. Comparative Neuroprotective Activity (In Vitro)
| Compound | IC (Glutamate Model) | Reference Standard |
|---|---|---|
| Target Compound | 12.3 µM | Piclozotan (8.7 µM) |
| Analog (4-Cl-phenyl) | 18.9 µM | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
